3-benzamido-N-(2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
3-benzamido-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-8-5-6-13-19(15)23-21(25)17-11-7-12-18(14-17)22-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNAXTNBNPYDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(2-methylphenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-benzamido-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Broflanilide and DM-8007 incorporate fluorine and bromine, enhancing their insecticidal potency by increasing metabolic stability and target binding .
- Steric Effects : The 2-methyl group in this compound may hinder rotational freedom, as observed in crystal structures of analogous N-(2-methylphenyl)benzamides, which adopt anti-conformations to minimize steric clash .
- Synthetic Flexibility : Derivatives like 4b () demonstrate the feasibility of introducing pentafluorothio (SF5) groups, which improve lipophilicity and bioactivity .
Structural and Spectroscopic Insights
- Crystallography : N-(2-methylphenyl)benzamide derivatives exhibit planar benzamide cores with intermolecular N–H···O hydrogen bonds, stabilizing their crystal lattices .
- Spectral Data : IR spectra of related compounds show characteristic amide C=O stretches near 1650 cm⁻¹, while ¹H NMR resonances for the N–H proton appear at δ 8–10 ppm .
Q & A
Q. Structure-Activity Relationship (SAR) insights :
- Electron-withdrawing groups (e.g., Cl at meta-position) enhance anticancer activity by increasing electrophilicity (IC₀₀ = 12 µM vs. 28 µM for unsubstituted analogs in MCF-7 cells).
- Methoxy groups improve solubility but reduce membrane permeability (logP increases from 2.1 to 3.4) .
Experimental design : Compare EC₅₀ values across analogs using MTT assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., EGFR kinase) .
Basic: What biological activities are reported for this compound?
- Anticancer : Inhibits topoisomerase IIα (IC₅₀ = 15 µM) and induces apoptosis in HT-29 colon cancer cells.
- Antimicrobial : MIC = 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for ampicillin-resistant strains).
- Anti-inflammatory : Reduces TNF-α production by 40% at 10 µM in LPS-stimulated macrophages .
Advanced: How can contradictory data on metabolic interference (e.g., glucose uptake inhibition) be resolved?
Benzamide derivatives may inhibit poly(ADP-ribose) polymerase (PARP) , altering cellular NAD+ levels and secondary pathways:
- Dose dependency : Use concentrations <50 µM to avoid off-target effects (e.g., glucose metabolism disruption at >100 µM) .
- Control experiments : Include 3-aminobenzamide (PARP inhibitor) as a comparator. Validate specificity via siRNA knockdown of PARP-1 .
Basic: What computational tools are recommended for modeling interactions?
- Docking : AutoDock Vina or Schrödinger Glide for binding mode prediction (e.g., ΔG = -9.2 kcal/mol with EGFR).
- MD simulations : GROMACS with CHARMM36 force field to assess stability (RMSD <2.0 Å over 100 ns).
- QSAR : MOE or RDKit to develop predictive models (r² >0.8 for cytotoxicity) .
Advanced: How to address low solubility in in vivo assays?
- Formulation : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes (e.g., β-CD, 1:2 molar ratio).
- Prodrug strategy : Introduce hydrolyzable esters (e.g., acetylated hydroxyl group) to enhance bioavailability .
Basic: What crystallographic databases validate its structure?
- CCDC entries : Cross-reference with CCDC 1013218 (monoclinic P2₁/n, a = 11.17 Å, b = 4.92 Å) .
- Validation tools : Check R-factor (<0.05) and electron density maps (e.g., residual density <0.3 eÅ⁻³) using WinGX .
Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?
- Descriptor optimization : Aim for logD ~2.5, PSA <90 Ų, and <5 H-bond donors.
- Structural tweaks : Introduce fluorine atoms (↑ lipophilicity) or reduce amide count (↓ H-bond donors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
